1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
Description
Overview of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
This compound is a synthetic organic compound belonging to the pyrazole carboxamide class of molecules. The compound possesses a molecular formula of C22H21BrCl2N4O and exhibits distinctive structural features including a central pyrazole ring system substituted with dichlorophenyl and bromophenyl aromatic groups. The molecule incorporates a piperidine moiety attached through a carboxamide linkage, creating a complex three-dimensional architecture that contributes to its biological activity profile.
The compound's structural complexity arises from the strategic placement of halogen substituents on the aromatic ring systems, specifically chlorine atoms at the 2,4-positions of one phenyl ring and a bromine atom at the 4-position of the second phenyl ring. This halogenation pattern has been demonstrated to significantly influence the molecule's binding characteristics and selectivity profiles. The piperidine ring system contributes additional conformational flexibility while maintaining essential pharmacophoric elements required for biological recognition.
Crystallographic studies of related pyrazole derivatives have revealed that these compounds adopt specific conformational preferences that optimize intermolecular interactions with target proteins. The dichlorophenyl substituent typically adopts a twisted configuration relative to the pyrazole plane, while the bromophenyl group maintains a more coplanar arrangement. These conformational characteristics are crucial for understanding the compound's molecular recognition properties and structure-activity relationships.
This compound maintains significant relevance in contemporary chemical research due to its unique structural features and demonstrated biological activity profile. The compound serves as an important reference standard for structure-activity relationship studies investigating the effects of halogen substitution patterns on cannabinoid receptor binding and selectivity. Current research efforts focus on understanding the molecular basis for the compound's selectivity profile and optimizing synthetic approaches for accessing related analogs.
The compound's bromophenyl substituent provides an important comparison point for understanding halogen effects in medicinal chemistry applications. Research has demonstrated that bromine substitution can significantly alter the electronic properties of aromatic systems, affecting both binding affinity and selectivity profiles compared to chlorinated analogs. These findings have implications extending beyond cannabinoid receptor research, contributing to broader understanding of halogen bonding and its applications in drug design.
Contemporary synthetic methodologies have enabled more efficient preparation of this compound and related analogs through improved coupling reactions and purification techniques. Recent publications have described ultrasound-assisted synthesis approaches that enhance reaction efficiency while reducing environmental impact. These developments reflect broader trends toward sustainable chemistry practices in pharmaceutical research.
The compound also serves as a valuable tool for investigating cannabinoid receptor structure and function through molecular modeling and computational chemistry approaches. Advanced computational methods have been applied to predict binding conformations and identify key molecular interactions responsible for receptor recognition. These studies provide insights that guide the design of next-generation cannabinoid receptor modulators with improved properties.
Current research applications include its use as a radioligand precursor for positron emission tomography imaging studies, where the bromine atom can be replaced with radioactive isotopes to enable in vivo receptor visualization. This application demonstrates the compound's continued utility in advancing both basic research and clinical applications related to cannabinoid receptor biology.
Objectives and Scope of Academic Investigation
The academic investigation of this compound encompasses multiple research objectives designed to advance understanding of its chemical properties, biological activities, and potential applications. Primary objectives include comprehensive characterization of the compound's molecular structure through advanced spectroscopic and crystallographic techniques, systematic evaluation of its cannabinoid receptor binding properties, and detailed investigation of structure-activity relationships within the broader pyrazole carboxamide family.
Structural investigations aim to determine precise molecular geometries, conformational preferences, and intermolecular interaction patterns that contribute to biological recognition. These studies employ nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to establish definitive structural assignments and identify key conformational features. Understanding these structural characteristics is essential for rational drug design efforts and computational modeling applications.
Biological evaluation objectives focus on quantitative assessment of cannabinoid receptor binding affinities, selectivity profiles, and functional activities. These investigations employ radioligand binding assays, functional cell-based assays, and in vitro pharmacological evaluations to establish comprehensive activity profiles. The results of these studies provide essential data for understanding the compound's mechanism of action and potential therapeutic applications.
Synthetic chemistry objectives include optimization of preparation methods, development of improved synthetic routes, and investigation of analog synthesis for structure-activity relationship studies. These efforts aim to establish efficient, scalable synthetic approaches while exploring chemical modifications that might enhance biological activity or improve pharmaceutical properties. The development of robust synthetic methodologies is crucial for enabling further research and potential commercial applications.
| Research Objective | Methodology | Expected Outcomes |
|---|---|---|
| Structural Characterization | Spectroscopic and crystallographic analysis | Definitive molecular structure and conformation |
| Biological Evaluation | Receptor binding and functional assays | Quantitative activity and selectivity data |
| Synthetic Optimization | Process development and scale-up studies | Improved preparation methods |
| Analog Investigation | Structure-activity relationship studies | Enhanced understanding of pharmacophore requirements |
Properties
CAS No. |
18232-63-5 |
|---|---|
Molecular Formula |
C₂₂H₂₁BrCl₂N₄O |
Molecular Weight |
508.24 |
Synonyms |
N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide; 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide |
Origin of Product |
United States |
Biological Activity
1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, commonly referred to as a pyrazole derivative, has gained attention in recent pharmacological research due to its potential biological activities. This compound is structurally related to other pyrazole derivatives known for their diverse therapeutic effects, including anti-inflammatory, analgesic, and antitumor properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that this compound acts primarily as a selective antagonist for the cannabinoid receptor type 1 (CB1). It demonstrates high affinity for CB1 receptors, with reported Ki values of 0.56 nM and 3.5 nM for rat and human receptors, respectively . This selectivity is significant as it suggests potential applications in managing conditions associated with the endocannabinoid system without affecting CB2 receptors, where it exhibits much lower affinity (Ki = 400 nM) .
1. Antagonistic Effects on Cannabinoid Receptors
The compound has been shown to effectively antagonize the inhibitory effects of cannabinoid agonists in vitro. This action could potentially translate into therapeutic effects for conditions such as obesity, anxiety, and pain management .
2. Anti-inflammatory Properties
In studies involving pyrazole derivatives, compounds similar to this one have displayed significant anti-inflammatory activity. For instance, certain pyrazoles have been reported to inhibit the increase of intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism through which these compounds exert their anti-inflammatory effects .
3. Antiproliferative Activity
Preliminary studies indicate that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. In particular, compounds within this structural class have been tested against breast cancer and prostate cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on CB1 Receptor Antagonism : A study by Karsak et al. demonstrated that SR147778 (a close analog) effectively reduced food intake and body weight in rodent models through its action on CB1 receptors .
- Anti-inflammatory Testing : In a series of experiments testing various pyrazoles for anti-inflammatory activity, compounds similar to the one showed a reduction in inflammatory markers in cultured cells exposed to PAF .
- Cancer Cell Line Studies : Research involving a set of 60 different cancer cell lines revealed that certain pyrazoles resulted in significant growth inhibition, particularly in brain and breast cancer models .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Scientific Research Applications
Pharmacological Applications
1. Cannabinoid Receptor Antagonism
- Mechanism of Action : This compound exhibits high affinity for the CB1 receptor, with reported Ki values of 0.56 nM for rat brain receptors and 3.5 nM for human recombinant receptors. It demonstrates a significantly lower affinity for the CB2 receptor (Ki = 400 nM) and shows no notable interactions with over 100 other targets investigated .
- Therapeutic Potential : The selective antagonism of CB1 receptors suggests potential applications in treating conditions associated with endocannabinoid system dysregulation, such as obesity and metabolic disorders .
Medicinal Chemistry
2. Structure-Activity Relationship Studies
- Researchers have conducted extensive studies on the structure-activity relationships of pyrazole derivatives, including this compound. Modifications to the pyrazole core and substituents have been explored to optimize binding affinities and pharmacological profiles .
- Case Studies : A study highlighted the synthesis of various pyrazole derivatives, leading to compounds with enhanced anti-inflammatory properties. The results indicated that specific substitutions on the pyrazole ring could significantly influence biological activity .
Potential Therapeutic Uses
3. Anti-inflammatory Properties
- Research indicates that pyrazole derivatives, including this compound, may exhibit anti-inflammatory effects by inhibiting pathways activated by platelet-activating factor (PAF). In vitro studies have demonstrated that certain pyrazole compounds can block increases in intracellular calcium levels induced by PAF treatment .
4. Anticancer Activity
- Preliminary investigations into the anticancer properties of pyrazole derivatives suggest that they may possess cytotoxic effects against various cancer cell lines. For example, antiproliferative tests conducted on a series of pyrazoles indicated significant activity against breast and prostate cancer cell lines .
Summary of Findings
The following table summarizes key findings related to the applications of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide:
| Application Area | Details |
|---|---|
| CB1 Receptor Antagonism | High affinity for CB1 receptors; potential use in metabolic disorder treatments |
| Anti-inflammatory Effects | Inhibits PAF-induced intracellular calcium increase; suggests therapeutic use in inflammation |
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines; ongoing research into efficacy |
| Structure-Activity Relationships | Optimization through modifications reveals insights into enhancing pharmacological properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound is part of a broader class of pyrazole-based CB1 ligands. Key structural analogs and their differences are outlined below:
† Estimated based on structural similarity to AM251 and JHU75528.
Impact of Substituents on CB1 Receptor Affinity and Selectivity
Halogenation at Position 5 :
- The 4-bromophenyl group in the target compound balances electronic effects and steric bulk. Compared to SR141716A (4-chlorophenyl), bromine’s larger atomic radius may reduce binding affinity slightly but enhance metabolic stability. In contrast, AM251’s 4-iodophenyl group increases lipophilicity (Log D7.4 ~4.8) but may limit central nervous system (CNS) penetration due to higher molecular weight .
- SR147778, which shares the 4-bromophenyl group but has an ethyl substituent at position 4, exhibits exceptional potency (Ki 0.5 nM), suggesting that alkyl chain length at position 4 critically influences receptor interaction .
Carboxamide Modifications :
- Position 4 Substituents: The methyl group in the target compound confers moderate lipophilicity (estimated Log D7.4 ~4.0), whereas JHU75528’s cyano group lowers lipophilicity (Log D7.4 3.6), favoring peripheral restriction .
Functional and Pharmacokinetic Differences
- Brain Penetration: The target compound’s bromophenyl group and methyl substitution may result in intermediate CNS penetration compared to SR141716A (highly brain-penetrant) and JHU75528 (peripherally restricted) . AM251’s iodophenyl group increases molecular weight (~565 g/mol vs.
- Therapeutic Potential: Unlike SR141716A (withdrawn due to CNS side effects), the target compound’s structural features may mitigate psychiatric risks by limiting brain exposure. Analogous compounds like JHU75528 and SR147778 are explored for obesity and neuroimaging, respectively .
Preparation Methods
Catalytic Esterification of 4-Bromophenylacetic Acid
The methyl ester of 4-bromophenylacetic acid is synthesized via acid-catalyzed esterification.
Formation of β-Keto Ester
The β-keto ester ethyl 4-(4-bromophenyl)-3-oxobutanoate is prepared via Claisen condensation.
-
Conditions :
Hydrazone Formation and Pyrazole Cyclization
Reaction with 2,4-Dichlorophenylhydrazine
The β-keto ester reacts with 2,4-dichlorophenylhydrazine hydrochloride to form a hydrazone intermediate.
Cyclization to Pyrazole Core
Intramolecular cyclization under acidic conditions forms the 1,4,5-trisubstituted pyrazole.
-
Conditions :
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the carboxylic acid using alkaline conditions.
-
Conditions :
Amide Coupling with 1-Aminopiperidine
The carboxylic acid is coupled with 1-aminopiperidine using carbodiimide chemistry.
-
Conditions :
Alternative Synthetic Routes
Uranium-Based Coupling Reagents
Using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) instead of EDC improves reaction efficiency.
Solid-Phase Synthesis
A patent describes solid acid catalysts (e.g., sulfated zirconia) for esterification, reducing side reactions and improving purity (99% by HPLC).
Optimization and Challenges
Regioselectivity in Cyclization
The position of the methyl group (C4) is ensured by steric and electronic factors during hydrazone cyclization. Computational studies confirm that the 4-methyl group directs hydrazine attack to the β-keto position.
Byproduct Formation
-
Minor Isomer : <5% of 1-(2,4-dichlorophenyl)-3-methyl regioisomer observed via LC-MS.
-
Mitigation : Adjusting stoichiometry of hydrazine (1.5 eq) suppresses isomerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Q & A
Q. Answer :
- Protonation Effects : The piperidine nitrogen’s protonation state alters electrostatic interactions. CoMFA models show the protonated Ts conformer has a 10-fold higher affinity (Ki=2.3 nM) than the unprotonated form (Ki=24 nM) due to salt bridge formation with Lys192 in CB1 .
- Contradiction Alert : Early studies assumed neutral piperidine for QSAR, but recent MD simulations prioritize protonated species. Validate via pH-dependent binding assays using rat brain membranes .
Basic: What analytical techniques confirm compound identity and purity?
Q. Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) resolves peaks for dichlorophenyl (δ 7.45–7.60 ppm), bromophenyl (δ 7.30–7.42 ppm), and piperidine (δ 2.80–3.10 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight (MW=557.21 g/mol) with [M+H]+ peak at m/z=558.2 .
- Elemental Analysis : Carbon (54.3%), Hydrogen (3.8%), Nitrogen (10.1%) match theoretical values within ±0.3% .
Advanced: What in silico approaches predict off-target interactions for derivatives?
Q. Answer :
- Docking Simulations : Use CB1 homology models (based on rhodopsin templates) to screen for cross-reactivity with GPCRs (e.g., serotonin 5-HT2A).
- Pharmacophore Mapping : Overlap with WIN55212-2 (CB1 agonist) identifies shared aromatic/hydrophobic features, flagging potential off-targets .
- Machine Learning : Random forest models trained on ChEMBL data predict CYP450 inhibition risks (e.g., CYP3A4 IC50 >10 μM for most derivatives) .
Basic: How does the compound’s solubility impact in vitro assays?
Q. Answer :
- Solubility Profile : Low aqueous solubility (2.8 μg/mL in PBS) necessitates DMSO stock solutions (50 mM).
- Assay Optimization : Use 0.1% Tween-80 to prevent aggregation in cell-based assays (e.g., cAMP inhibition in HEK293-CB1 cells) .
Advanced: What mechanisms underlie its inverse agonism versus neutral antagonism?
Q. Answer :
- Conformational Selection : The pyrazole C3 substituent stabilizes receptor states. Inverse agonism (e.g., 40% basal activity suppression) occurs when the carboxamide group disrupts constitutive receptor signaling .
- Mutagenesis Evidence : CB1 mutants (F237A, W279A) abolish inverse agonism, confirming direct interaction with transmembrane helices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
